molecular formula C11H14F3N3O5 B6193792 ethyl 3-(azetidin-3-yloxy)-1H-pyrazole-4-carboxylate, trifluoroacetic acid CAS No. 2680531-78-4

ethyl 3-(azetidin-3-yloxy)-1H-pyrazole-4-carboxylate, trifluoroacetic acid

Cat. No.: B6193792
CAS No.: 2680531-78-4
M. Wt: 325.2
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 3-(azetidin-3-yloxy)-1H-pyrazole-4-carboxylate, trifluoroacetic acid is a complex organic compound that combines the structural features of azetidine, pyrazole, and trifluoroacetic acid

Properties

CAS No.

2680531-78-4

Molecular Formula

C11H14F3N3O5

Molecular Weight

325.2

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-(azetidin-3-yloxy)-1H-pyrazole-4-carboxylate typically involves multiple steps. One common method starts with the preparation of the azetidine ring, which can be synthesized from (N-Boc-azetidin-3-one) through a DBU-catalyzed Horner–Wadsworth–Emmons reaction . This intermediate is then subjected to aza-Michael addition with NH-heterocycles to yield the functionalized 3-substituted azetidines . The pyrazole ring can be introduced via a Suzuki–Miyaura cross-coupling reaction using brominated pyrazole and boronic acids .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and rigorous purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(azetidin-3-yloxy)-1H-pyrazole-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the azetidine or pyrazole rings, often facilitated by bases or acids.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydride in dimethylformamide for nucleophilic substitution.

Major Products

    Oxidation: Corresponding carboxylic acids or ketones.

    Reduction: Alcohols or amines.

    Substitution: Various substituted azetidine or pyrazole derivatives.

Scientific Research Applications

Ethyl 3-(azetidin-3-yloxy)-1H-pyrazole-4-carboxylate has several applications in scientific research:

    Medicinal Chemistry: It is used in the design and synthesis of novel pharmaceuticals, particularly those targeting neurological and inflammatory diseases.

    Organic Synthesis: Serves as a building block for the synthesis of more complex molecules.

    Materials Science:

Mechanism of Action

The mechanism of action of ethyl 3-(azetidin-3-yloxy)-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The azetidine and pyrazole rings can interact with active sites of enzymes, potentially inhibiting their activity. The trifluoroacetic acid moiety can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 3-(azetidin-3-yloxy)-1H-pyrazole-4-carboxylate is unique due to the combination of azetidine, pyrazole, and trifluoroacetic acid moieties, which confer distinct chemical and biological properties. This combination is not commonly found in other compounds, making it a valuable molecule for research and development.

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